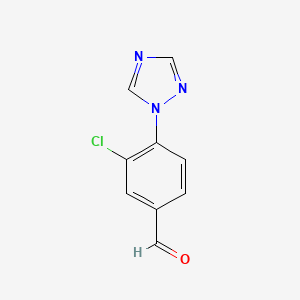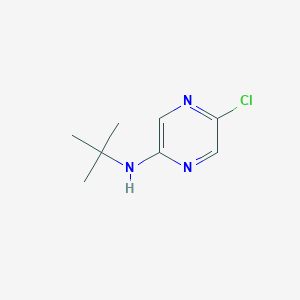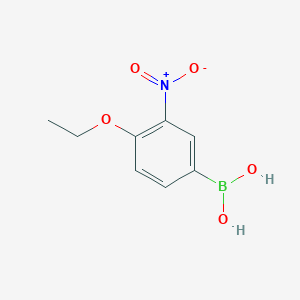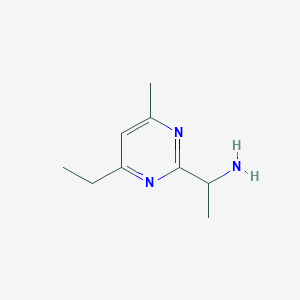![molecular formula C13H21NO B13311141 (4-Methoxybutyl)[(2-methylphenyl)methyl]amine](/img/structure/B13311141.png)
(4-Methoxybutyl)[(2-methylphenyl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methoxybutyl)[(2-methylphenyl)methyl]amine is an organic compound with the molecular formula C13H21NO. It is primarily used in research and development settings and has various applications in chemistry and biology. The compound is characterized by its unique structure, which includes a methoxybutyl group and a methylphenylmethyl group attached to an amine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxybutyl)[(2-methylphenyl)methyl]amine typically involves the alkylation of a primary amine with a suitable alkyl halide. One common method is the reaction of (2-methylphenyl)methylamine with 4-methoxybutyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxybutyl)[(2-methylphenyl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenated compounds and bases like sodium hydroxide (NaOH) are typical reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or secondary amines.
Scientific Research Applications
(4-Methoxybutyl)[(2-methylphenyl)methyl]amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Methoxybutyl)[(2-methylphenyl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (4-Methoxyphenyl)methylamine
- (2-Methylphenyl)methylamine
- (4-Methoxybutyl)amine
Uniqueness
(4-Methoxybutyl)[(2-methylphenyl)methyl]amine is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable in research and development for creating novel compounds and exploring new chemical reactions.
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
4-methoxy-N-[(2-methylphenyl)methyl]butan-1-amine |
InChI |
InChI=1S/C13H21NO/c1-12-7-3-4-8-13(12)11-14-9-5-6-10-15-2/h3-4,7-8,14H,5-6,9-11H2,1-2H3 |
InChI Key |
QVAPIHFHJQHFNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CNCCCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[1-(Bromomethyl)cycloheptyl]oxy}oxetane](/img/structure/B13311070.png)
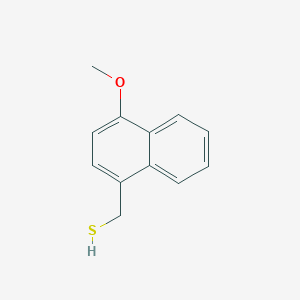
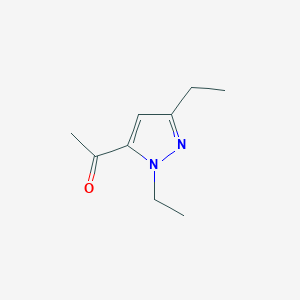
![1-[(1-Aminopropan-2-yl)sulfanyl]-4-bromobenzene](/img/structure/B13311083.png)
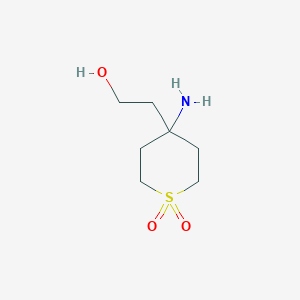
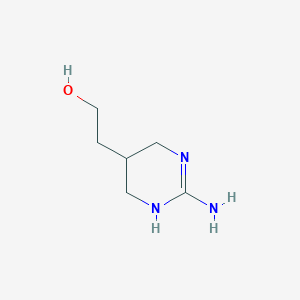
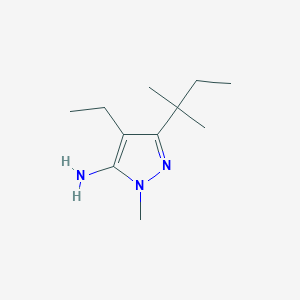
![6-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine](/img/structure/B13311117.png)
amine](/img/structure/B13311122.png)
